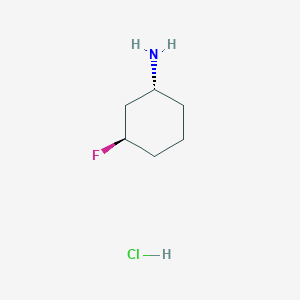

trans-3-Fluorocyclohexanamine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Evaluation

Trans-3-Fluorocyclohexanamine HCl derivatives can be synthesized and evaluated for biological applications. For instance, bromophenol derivatives with a cyclopropyl moiety, synthesized through reactions involving cyclopropane, have shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase I and II and acetylcholinesterase, which are crucial in the treatment of diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Chiral Resolution and Synthesis

The chiral resolution and synthesis of trans-1-benzylcyclohexan-1,2-diamine hydrochlorides, closely related to this compound, have been studied, demonstrating methods to obtain pure enantiomers of such compounds. These methods involve diastereoselective alpha-iminoamine rearrangement and are crucial for the development of pharmaceuticals and research chemicals (Bisel et al., 2001).

Photoaffinity Reagent Synthesis

Compounds similar to this compound have been used to synthesize photoaffinity reagents, important in biochemical studies for investigating molecular interactions. For instance, p-Azidotetrafluoroaniline was synthesized and used for studying interactions with specific targets, providing insights into molecular dynamics and interactions (Chehade & Spielmann, 2000).

Photodissociation Studies

The photodissociation and photoinduced processes of compounds like 3-hydroxychromone in solutions have been studied, which can have implications for understanding the behavior of this compound under similar conditions. These studies contribute to the development of fluorescence sensors and the understanding of solute-solvent interactions (Chevalier et al., 2013).

Stereospecific Syntheses

Stereospecific synthesis methods are crucial for producing pharmaceuticals and research chemicals with desired properties. Studies have been conducted on the stereospecific syntheses of compounds like cis- and trans-3-fluoro-1-phenylcyclobutyl amine, providing methodologies that could be applicable to the synthesis of this compound and its derivatives (Shao & Ye, 2008).

In vitro Cytotoxicity and Anticancer Studies

Transplatinum complexes with specific ligands have shown significant potential in in vitro cytotoxicity against cancer cells. These studies highlight the importance of structural configuration and ligand selection in developing effective anticancer agents, which can also be relevant for the derivatives of this compound (Najajreh et al., 2006).

Safety and Hazards

Trans-3-Fluorocyclohexanamine HCl is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Trans-3-Fluorocyclohexanamine HCl primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .

Mode of Action

The compound interacts with FAAH, inhibiting its function . FAAH is responsible for the hydrolysis of fatty acid amides to free fatty acids and ethanolamine . By inhibiting FAAH, this compound can potentially affect the levels of these bioactive fatty acid amides.

Biochemical Pathways

The inhibition of FAAH affects the endocannabinoid system, which includes bioactive fatty acid amides such as N-acylethanolamines, anandamide (AEA), and 2-arachidonoyl glycerol (2-AG) . These compounds play crucial roles in various physiological processes, including sleep, appetite, pain sensation, and mood .

Result of Action

The inhibition of FAAH by this compound can lead to increased levels of bioactive fatty acid amides . This could potentially result in enhanced endocannabinoid signaling, affecting various physiological processes .

properties

IUPAC Name |

(1R,3R)-3-fluorocyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCMJPLQBZUZRS-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-t-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)

![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)

![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)